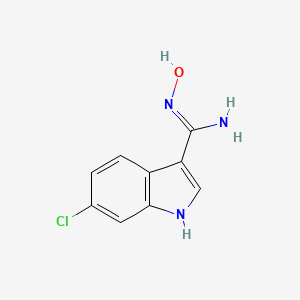

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide

CAS No.: 889942-64-7

Cat. No.: VC3030424

Molecular Formula: C9H8ClN3O

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889942-64-7 |

|---|---|

| Molecular Formula | C9H8ClN3O |

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | 6-chloro-N'-hydroxy-1H-indole-3-carboximidamide |

| Standard InChI | InChI=1S/C9H8ClN3O/c10-5-1-2-6-7(9(11)13-14)4-12-8(6)3-5/h1-4,12,14H,(H2,11,13) |

| Standard InChI Key | DWLJGJLTENYVAQ-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC2=C(C=C1Cl)NC=C2/C(=N/O)/N |

| SMILES | C1=CC2=C(C=C1Cl)NC=C2C(=NO)N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)NC=C2C(=NO)N |

Introduction

Chemical Structure and Properties

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide features an indole core structure with a chloro substituent at position 6 and a hydroxy-carboximidamide group at position 3. This unique molecular architecture contributes to its versatile chemical reactivity and biological properties.

Basic Chemical Information

The compound is characterized by the following key parameters:

| Property | Value |

|---|---|

| CAS Number | 889942-64-7 |

| Molecular Formula | C9H8ClN3O |

| Molecular Weight | 209.63 g/mol |

| Appearance | Not specified in literature |

| Storage Condition | 2-8°C, dry, sealed |

| Solubility | Soluble in organic solvents |

The molecular structure features an indole ring system (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) with specific functional groups that contribute to its chemical reactivity and biological activity .

Structural Features

The key structural elements of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide include:

-

An indole core structure with nitrogen at position 1

-

A chloro substituent at position 6 of the indole ring

-

A hydroxy-carboximidamide group at position 3

-

The N-hydroxy moiety, which is crucial for many of its biological activities

The compound shares structural similarities with other indole derivatives but exhibits distinct chemical and biological properties due to its specific substitution pattern .

Synthesis and Chemical Reactions

The synthesis of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide involves multiple chemical steps starting from commercially available indole derivatives. The process requires precise control of reaction conditions to ensure high yield and purity of the final product.

Synthetic Methods

The synthesis typically involves several key steps:

-

Starting with 6-chloro-1H-indole-3-carboxaldehyde (CAS: 703-82-2) as a precursor

-

Conversion to an intermediate through appropriate chemical transformations

-

Introduction of the hydroxy-carboximidamide functional group

The reaction conditions must be carefully controlled, with particular attention to:

-

Temperature regulation

-

pH control

-

Selection of appropriate solvents and reagents

-

Reaction time optimization

Analytical Characterization

After synthesis, the compound is typically characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy for functional group identification

These analytical methods ensure the identity, purity, and structural integrity of the synthesized compound before its use in biological studies.

Mechanism of Action

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide interacts with specific biomolecules within cells, modulating various biochemical pathways that contribute to its biological activities.

Cellular Interactions

Research indicates that the compound can influence several cellular pathways:

-

Modulation of MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation

-

Interaction with specific enzymes, potentially altering their activity

-

Influence on cellular signaling cascades relevant to cancer cell growth and survival

The N-hydroxy group and the indole core structure are believed to be critical for these interactions, allowing the compound to bind to specific protein targets within cells .

Enzyme Inhibition

One of the notable mechanisms of action involves the compound's ability to inhibit certain enzymes:

-

Potential inhibition of kinases, which are enzymes involved in cellular signaling

-

Possible inhibition of nitric oxide synthase (NOS), which plays a role in inflammatory and cardiovascular diseases

-

Selective inhibition of sphingosine kinases, particularly sphingosine kinase 2 (SphK2)

These enzyme inhibitory properties contribute to the compound's potential therapeutic applications in various disease states.

Biological Activities

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide and its analogs exhibit diverse biological activities that make them valuable in pharmaceutical research and drug development .

Anticancer Properties

Research has shown that certain indole derivatives containing structures similar to 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide exhibit promising anticancer activities:

-

Inhibition of cancer cell proliferation

-

Interference with cancer cell signaling pathways

For example, compound Va (with R1 = H, R2 = Cl, X = NH) demonstrated significant antiproliferative activity with a GI50 value of 25 nM in certain cancer cell lines, indicating the potential of these structural scaffolds in cancer therapy .

Enzyme Modulation Activities

The compound shows significant activity as an enzyme modulator, particularly affecting:

-

Sphingosine kinases (SphKs), especially SphK2

-

Potential effects on other kinases involved in cellular signaling

-

Possible inhibition of enzymes involved in inflammatory processes

Research by Probing the Substitution Pattern of Indole-Based Scaffold demonstrated that certain analogs showed selective inhibition of SphK2 with minimal effects on SphK1, suggesting potential therapeutic applications in diseases where SphK2 plays a pathological role .

Research Applications

Due to its unique chemical structure and biological properties, 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide has found applications in various areas of scientific research .

Medicinal Chemistry Applications

The compound serves as:

-

A key intermediate in the synthesis of biologically active molecules

-

A scaffold for developing enzyme inhibitors

-

A lead compound for drug discovery programs targeting various diseases

-

A structural template for creating compound libraries for high-throughput screening

These applications highlight the compound's versatility in medicinal chemistry research and drug development.

Biochemical Research Tools

6-Chloro-N-hydroxy-1H-indole-3-carboximidamide is also utilized as a research tool in biochemical studies:

-

As a probe to study enzyme mechanisms

-

In investigating cellular signaling pathways

-

For understanding structure-activity relationships in drug design

-

As a reference compound in comparative studies of indole derivatives

These research applications contribute to the broader understanding of biological processes and facilitate the development of new therapeutic agents.

Structure-Activity Relationship Studies

Extensive research has been conducted on the structure-activity relationships of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide and related compounds to understand how structural modifications affect their biological activities .

Effect of Substitution Patterns

Studies have revealed that the positioning of substituents on the indole scaffold significantly influences biological activity:

| Substitution Position | Effect on Activity |

|---|---|

| 1-position | Affects selectivity for enzyme targets |

| 3-position | Critical for interaction with binding sites |

| 5-position | Can enhance selectivity for SphK2 |

| 6-position | Chloro substitution beneficial for activity |

Research indicated that 1,5-disubstituted indole scaffolds (compounds 6o-s) showed optimal activity against SphK2, with compound 6r identified as the most potent and SphK2-selective inhibitor in one series .

Comparative Potency of Analogs

A comparative analysis of various analogs revealed significant differences in potency:

| Compound | Structure | SphK1 Ki (μM) | SphK2 Ki (μM) | SphK2 Selectivity |

|---|---|---|---|---|

| SLC5081308 | Reference compound | 7.2 ± 0.9 | 0.98 ± 0.2 | 4 |

| 6h (SLC5101463) | 1,3-disubstituted indole | >10 | 0.30 ± 0.05 | >33 |

| 6j (SLC5121467) | 1,3-disubstituted indole | 8 ± 1.7 | 0.29 ± 0.08 | 28 |

| 6r (SLC5101465) | 1,5-disubstituted indole | >10 | 0.09 ± 0.01 | >111 |

| 6s (SLC5101464) | 1,5-disubstituted indole | >10 | 0.12 ± 0.03 | >83 |

These results demonstrate that structural modifications can dramatically improve both potency and selectivity, with certain compounds showing over 100-fold selectivity for SphK2 over SphK1 .

Recent Developments and Future Perspectives

Research on 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide and related indole derivatives continues to evolve, with recent studies focusing on expanding their therapeutic potential and understanding their mechanisms of action at a molecular level .

Emerging Therapeutic Applications

Recent research has explored additional therapeutic applications:

-

Potential antiviral activities of certain indole derivatives

-

Investigation into anti-inflammatory properties

-

Exploration of neuroprotective effects

A review by Verma et al. (2024) highlighted the diverse pharmacological profiles of indole derivatives, suggesting that compounds like 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide may have broader therapeutic potential than initially recognized .

Ongoing Research Directions

Current research directions include:

-

Development of more selective enzyme inhibitors based on the indole scaffold

-

Investigation of synergistic effects with established therapeutic agents

-

Design of derivatives with improved pharmacokinetic properties

-

Exploration of novel synthetic methodologies to access structurally diverse analogs

These ongoing research efforts aim to further optimize the properties of 6-Chloro-N-hydroxy-1H-indole-3-carboximidamide and related compounds for potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume